molecular formula C26H25N3O2 B1673097 JTC-801 free base CAS No. 244218-93-7

JTC-801 free base

Cat. No. B1673097
CAS RN: 244218-93-7
M. Wt: 411.5 g/mol
InChI Key: VTGBZWHPJFMTKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTC-801 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under strict quality control measures to meet the standards required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

JTC-801 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

JTC-801 free base has been extensively studied for its scientific research applications, including:

Mechanism of Action

JTC-801 free base exerts its effects by selectively binding to the ORL1 receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation. This binding prevents the suppression of cyclic AMP accumulation induced by nociceptin, leading to analgesic effects. The compound also down-regulates BCL-2 expression and up-regulates BAX and Caspase-3 expression, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and affinity for the ORL1 receptor, making it a valuable tool for studying the receptor’s role in pain modulation and other physiological processes. Its potential therapeutic applications in pain management and cancer treatment further highlight its significance in scientific research .

properties

CAS RN

244218-93-7

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide

InChI

InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)

InChI Key

VTGBZWHPJFMTKS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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